molecular formula C17H20N4O3 B5297505 N-methyl-2-{1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetamide

N-methyl-2-{1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetamide

Cat. No. B5297505
M. Wt: 328.4 g/mol
InChI Key: OWDNGQCGRPRKLA-UHFFFAOYSA-N
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Description

N-methyl-2-{1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetamide, also known as MIAM-2, is a synthetic compound that has gained attention for its potential applications in scientific research. MIAM-2 is a piperazine derivative, and its chemical structure includes an indole moiety. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Mechanism of Action

N-methyl-2-{1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor by binding to a site on the receptor that is distinct from the acetylcholine binding site. This results in an increase in the receptor's sensitivity to acetylcholine, leading to enhanced receptor activation. This mechanism of action has been studied using various techniques such as electrophysiology and radioligand binding assays.
Biochemical and physiological effects:
N-methyl-2-{1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetamide has been shown to enhance α7 nicotinic acetylcholine receptor-mediated neurotransmission in various brain regions, including the hippocampus, cortex, and striatum. This results in improved cognitive function, such as enhanced learning and memory. N-methyl-2-{1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetamide has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

N-methyl-2-{1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetamide has several advantages for use in lab experiments, including its high potency and selectivity for the α7 nicotinic acetylcholine receptor, as well as its ability to cross the blood-brain barrier. However, N-methyl-2-{1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetamide has limitations such as its relatively short half-life and the need for further optimization of its pharmacokinetic properties.

Future Directions

Further research is needed to optimize the pharmacokinetic properties of N-methyl-2-{1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetamide and to develop more potent and selective compounds that target the α7 nicotinic acetylcholine receptor. N-methyl-2-{1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetamide and related compounds may have potential applications in the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Additionally, N-methyl-2-{1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetamide may have potential applications in the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

Synthesis Methods

N-methyl-2-{1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetamide can be synthesized using a variety of methods, including the reaction of N-methylpiperazine with 2-(1-methyl-1H-indol-2-yl)acetyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of N-methylpiperazine with 2-(1-methyl-1H-indol-2-yl)acetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). These methods result in the formation of N-methyl-2-{1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetamide as a white solid.

Scientific Research Applications

N-methyl-2-{1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetamide has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. N-methyl-2-{1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetamide has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning and memory, attention, and inflammation. This receptor is a promising target for the development of drugs for the treatment of various neurological and psychiatric disorders.

properties

IUPAC Name

N-methyl-2-[1-(1-methylindole-2-carbonyl)-3-oxopiperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-18-15(22)10-13-16(23)19-7-8-21(13)17(24)14-9-11-5-3-4-6-12(11)20(14)2/h3-6,9,13H,7-8,10H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDNGQCGRPRKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1C(=O)NCCN1C(=O)C2=CC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-{1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetamide

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